2-Hexenoic acid
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Overview
Description
2-Hexenoic acid, also known as docosahexaenoic acid, is an omega-3 long-chain polyunsaturated fatty acid. It is characterized by its 22-carbon chain and six double bonds, making it highly unsaturated. This compound is essential for human health, particularly for brain and eye development and function. It is commonly found in fish oils and microalgae.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexenoic acid can be synthesized through various methods, including the elongation and desaturation of shorter-chain omega-3 fatty acids such as eicosapentaenoic acid. This process involves multiple enzymatic steps, including the action of elongases and desaturases.
Industrial Production Methods: Industrial production of hexaenoic acid often involves the fermentation of microalgae, such as Schizochytrium sp. These microorganisms are cultivated in controlled environments, where they produce high yields of hexaenoic acid. The process includes optimizing growth conditions such as temperature, pH, and nutrient supply to maximize production.
Chemical Reactions Analysis
Types of Reactions: 2-Hexenoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. This reaction is often catalyzed by free radicals or enzymes such as lipoxygenases.
Reduction: Reduction of hexaenoic acid can lead to the formation of saturated fatty acids.
Esterification: this compound can react with alcohols to form esters, which are commonly used in the food and pharmaceutical industries.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and lipoxygenase enzymes.
Reduction: Hydrogen gas and metal catalysts such as palladium or nickel are often used.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
Scientific Research Applications
2-Hexenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Essential for the development and function of the brain and eyes. It is also involved in anti-inflammatory processes.
Medicine: Used in the treatment of cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Employed in the production of nutritional supplements, pharmaceuticals, and functional foods.
Mechanism of Action
2-Hexenoic acid exerts its effects through several mechanisms:
Cell Membrane Composition: It is a critical component of cell membranes, influencing their fluidity and function.
Signal Transduction: this compound is involved in the regulation of signal transduction pathways, including those mediated by G-proteins and phosphatidylserine.
Anti-inflammatory Effects: It can modulate the production of inflammatory mediators, such as prostaglandins and leukotrienes, through its action on cyclooxygenase and lipoxygenase enzymes.
Comparison with Similar Compounds
Eicosapentaenoic Acid: Another omega-3 fatty acid with five double bonds, known for its anti-inflammatory properties.
Alpha-Linolenic Acid: A shorter-chain omega-3 fatty acid with three double bonds, found in plant oils.
2-Hexenoic acid stands out due to its critical role in neural development and function, making it a vital component of the human diet.
Properties
Molecular Formula |
C6H10O2 |
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Molecular Weight |
114.14 g/mol |
IUPAC Name |
hex-2-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
InChI Key |
NIONDZDPPYHYKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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